molecular formula C26H21BN4O2 B131999 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid CAS No. 144873-97-2

2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid

Cat. No. B131999
M. Wt: 432.3 g/mol
InChI Key: LCOAZIDDOCSTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865755B2

Procedure details

A solution of 5-phenyl-1-trityl-1H-tetrazole (70.0 g, 180.20 mmol, 1.00 equiv) in THF(dried) (560 mL) was placed in a flask that had been purged and maintained with an inert atmosphere of nitrogen. The mixture was cooled to −25° C. Butyllithium was added to quench the trace of water in the reaction mixture until the color of the mixture remained red for at least 5 minutes. Butyllithium (80.0 mL, 2.5 mol/L) was then added dropwise to the mixture over a period of about 40 minutes at a temperature below −25° C. The temperature of the mixture was raised to −5° C., and the mixture was stirred at −5° C. for 3 hours. The mixture was then cooled to −25° C. and triisopropyl borate (50.8 g, 270.11 mmol, 1.50 equiv) was added dropwise. The mixture was warmed to temperature in the range of 25-35° C. and stirred for 2 hours. The mixture was cooled again in the range of 0-5° C., and 3% aqueous acetic acid (470 mL) was slowly added over 30-40 minutes. The mixture was stirred for 30-40 minutes and then filtered. The crude product was washed with water (2×300 mL) and dried over reduced pressure. The crude product was then purified by re-crystallization from EtOAc (1 g/15 ml) to yield 54 g (69%) of the title compound as a white solid. ES m/z: [M+H]+ calcd for C26H21BN4O2 433.1. found 433.1.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
THF(dried)
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:11]([C:12]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:10]=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[B:31](OC(C)C)([O:36]C(C)C)[O:32]C(C)C>C(O)(=O)C>[C:12]([N:11]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[B:31]([OH:36])[OH:32])=[N:8][N:9]=[N:10]1)([C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
THF(dried)
Quantity
560 mL
Type
solvent
Smiles
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
470 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −5° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that had been purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
Butyllithium was added
CUSTOM
Type
CUSTOM
Details
to quench the trace of water in the reaction mixture until the color of the mixture
WAIT
Type
WAIT
Details
remained red for at least 5 minutes
ADDITION
Type
ADDITION
Details
Butyllithium (80.0 mL, 2.5 mol/L) was then added dropwise to the mixture over a period of about 40 minutes at a temperature below −25° C
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was raised to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to temperature in the range of 25-35° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was slowly added over 30-40 minutes
Duration
35 (± 5) min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30-40 minutes
Duration
35 (± 5) min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crude product was washed with water (2×300 mL)
CUSTOM
Type
CUSTOM
Details
dried over reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by re-crystallization from EtOAc (1 g/15 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.